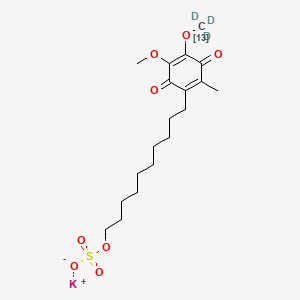
Idebenone Sulfate-13C,d3 Potassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Idebenone Sulfate-13C,d3 Potassium Salt is a stable isotope-labeled compound used primarily in scientific research. It is an analogue of Idebenone, a synthetic derivative of ubiquinone (coenzyme Q10), known for its protective effects against cerebral ischemia and its applications in skin protection and regeneration. The molecular formula of this compound is C1813CH26D3KO8S, and it has a molecular weight of 460.60 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Idebenone Sulfate-13C,d3 Potassium Salt involves the incorporation of stable isotopes (13C and d3) into the Idebenone molecule. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced in specialized facilities equipped to handle stable isotope labeling and complex organic synthesis. The production process would involve stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
化学反応の分析
Types of Reactions
Idebenone Sulfate-13C,d3 Potassium Salt can undergo various chemical reactions, including:
Oxidation: As a ubiquinone derivative, it can participate in redox reactions.
Reduction: It can be reduced to its corresponding hydroquinone form.
Substitution: The sulfonate group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted sulfonate derivatives.
科学的研究の応用
Idebenone Sulfate-13C,d3 Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in isotopic labeling studies and analytical chemistry.
Biology: Investigated for its protective effects against oxidative stress and its role in cellular energy production.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and skin regeneration.
Industry: Utilized in the development of cosmetic formulations and as a research tool in pharmaceutical development.
作用機序
The mechanism of action of Idebenone Sulfate-13C,d3 Potassium Salt involves its role as an antioxidant and a modulator of cellular energy production. It targets mitochondrial pathways, reducing oxidative stress and enhancing cellular respiration. The compound’s protective effects against cerebral ischemia are attributed to its ability to scavenge reactive oxygen species and support mitochondrial function.
類似化合物との比較
Similar Compounds
Idebenone: The parent compound, known for its neuroprotective and antioxidant properties.
Coenzyme Q10 (Ubiquinone): A naturally occurring compound with similar antioxidant functions.
Mitoquinone: A mitochondria-targeted antioxidant with enhanced efficacy in reducing oxidative stress.
Uniqueness
Idebenone Sulfate-13C,d3 Potassium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides valuable insights into the compound’s metabolic pathways and interactions within biological systems.
特性
分子式 |
C19H29KO8S |
|---|---|
分子量 |
460.6 g/mol |
IUPAC名 |
potassium;10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decyl sulfate |
InChI |
InChI=1S/C19H30O8S.K/c1-14-15(17(21)19(26-3)18(25-2)16(14)20)12-10-8-6-4-5-7-9-11-13-27-28(22,23)24;/h4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1/i2+1D3; |
InChIキー |
HJMAHQSKAFCFNV-CMOUKOEPSA-M |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCOS(=O)(=O)[O-])OC.[K+] |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOS(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


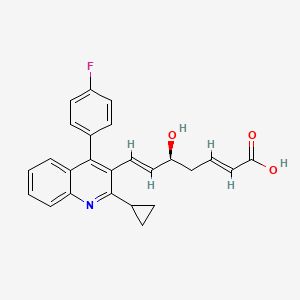
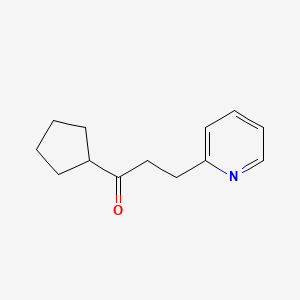
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
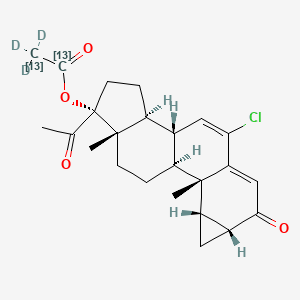

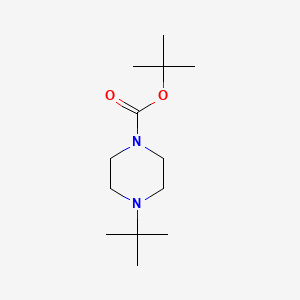
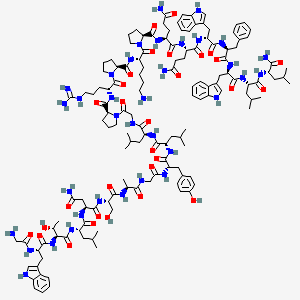
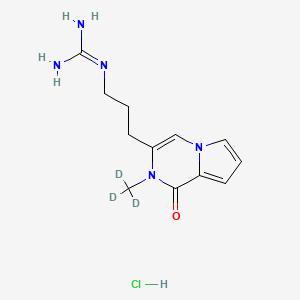
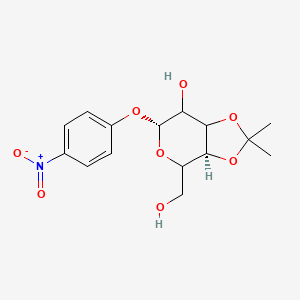
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)



